molecular formula C11H16O B7968056 1-(2,4-Dimethylphenyl)propan-2-ol CAS No. 27650-76-6

1-(2,4-Dimethylphenyl)propan-2-ol

Cat. No.: B7968056
CAS No.: 27650-76-6
M. Wt: 164.24 g/mol
InChI Key: FSERMUBLYPQHFD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-2-ol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4-dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,4-dimethylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

    Oxidation: 1-(2,4-Dimethylphenyl)propan-2-one.

    Reduction: 1-(2,4-Dimethylphenyl)propane.

    Substitution: 1-(2,4-Dimethylphenyl)propan-2-chloride or 1-(2,4-Dimethylphenyl)propan-2-bromide.

Scientific Research Applications

1-(2,4-Dimethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

  • 1-(2,5-Dimethylphenyl)propan-2-ol
  • 1-(3,4-Dimethylphenyl)propan-2-ol
  • 1-(2,4-Dimethylphenyl)ethanol

Comparison: 1-(2,4-Dimethylphenyl)propan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for distinct applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERMUBLYPQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307367
Record name α,2,4-Trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27650-76-6
Record name α,2,4-Trimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27650-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,2,4-Trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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